Dulciosäure

Übersicht

Beschreibung

Dulcioic acid is an organic acid with a carboxylic acid group and a hydroxyl group. It is an important organic compound used in many industrial and laboratory applications. It is a colorless, odorless, and water-soluble compound that can be found in a variety of natural sources such as fruits, vegetables, and dairy products. It is also a common ingredient in many food products and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Behandlung des metabolischen Syndroms

Scoparia dulcis, das Dulciosäure enthält, wurde identifiziert, etwa 160 Verbindungen zu haben, die mit der Behandlung des metabolischen Syndroms zusammenhängen könnten {svg_1} {svg_2}. Dazu gehören die Senkung des Nüchternblutzuckerspiegels, die Erhöhung des Plasmainsulins und die Stimulation der Insulinausschüttung zur Behandlung von Diabetes {svg_3} {svg_4}.

Anti-Hyperlipidämie-Effekte

Es wurde festgestellt, dass das Kraut antihyperlipidämische Wirkungen erzeugt, indem es den Gehalt an Serum-High-Density-Lipoproteinen, den antiatherogenen Index des Plasmas und die Aktivität der HMG-CoA-Reduktase erhöht {svg_5}.

Entzündungshemmende Wirkungen

Die chemische Zusammensetzung von Glutinol und Glutinon, isoliert aus Scoparia dulcis, bietet potenzielle entzündungshemmende Wirkungen {svg_6}.

Anti-Atherosklerose-Effekt

Diese Verbindungen können auch das Gesamtcholesterin, die Triacylglycerine und das Low-Density-Lipoprotein (LDL)-Cholesterin reduzieren und das High-Density-Lipoprotein (HDL)-Cholesterin erhöhen, um die antiatherosklerotische Wirkung zu erzielen {svg_7}.

Anti-arthritische Eigenschaften

Scoparia dulcis übt anti-arthritische Eigenschaften durch seine Wirkung auf die Zytokinspiegel aus, wobei die IFN-γ- und IL-6-Spiegel deutlich reduziert und die IL-10-Spiegel erhöht werden {svg_8}.

Hepatoprotektive Wirkung

Die Extrakte üben eine hepatoprotektive Wirkung aus, indem sie den Abstieg der antioxidativen Enzyme Superoxiddismutase (SOD), Glutathionperoxidase (GPx), Glutathionreduktase (GRd) und Glutathion-S-Transferase (GST) verhindern {svg_9}.

Wirkmechanismus

- Dulcioic acid is a diterpenoid compound found in Scoparia dulcis , commonly known as “sweet broom weed.” This plant has been traditionally used for various medicinal purposes .

- Dulcioic acid’s mode of action remains largely unexplored. However, one study reported that a related diterpenoid, scopadulcic acid B , inhibited viral replication of herpes simplex virus type 1 (HSV-1) in vitro .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Dulcioic acid plays a crucial role in biochemical reactions, particularly in the modulation of cytokine production. It interacts with various enzymes and proteins involved in inflammatory responses. For instance, Dulcioic acid has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) . These interactions suggest that Dulcioic acid may act as an anti-inflammatory agent by modulating the activity of these cytokines.

Cellular Effects

Dulcioic acid exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Dulcioic acid inhibits the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it affects the expression of genes involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, Dulcioic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the inhibition of enzyme activity and modulation of gene expression. For instance, Dulcioic acid inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, Dulcioic acid reduces the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dulcioic acid have been observed to change over time. Studies have shown that Dulcioic acid is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have demonstrated that Dulcioic acid maintains its inhibitory effects on cytokine production over extended periods, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of Dulcioic acid vary with different dosages in animal models. At low doses, Dulcioic acid effectively inhibits cytokine production without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.

Metabolic Pathways

Dulcioic acid is involved in several metabolic pathways, particularly those related to inflammation and immune responses. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . By inhibiting these enzymes, Dulcioic acid reduces the production of pro-inflammatory compounds, thereby exerting its anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, Dulcioic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Dulcioic acid tends to accumulate in tissues with high levels of inflammation, such as the liver and spleen, where it exerts its therapeutic effects .

Subcellular Localization

Dulcioic acid is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . The subcellular localization of Dulcioic acid is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Eigenschaften

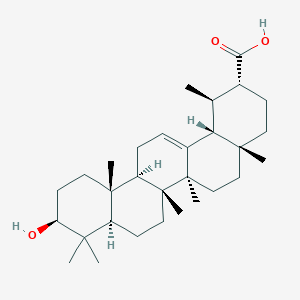

IUPAC Name |

(1R,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-19(25(32)33)10-13-27(4)16-17-29(6)20(24(18)27)8-9-22-28(5)14-12-23(31)26(2,3)21(28)11-15-30(22,29)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22+,23-,24-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVZSZBQAZPKNI-IEGIENCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.